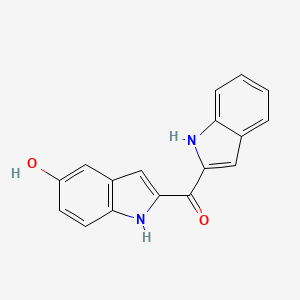

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone

説明

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. This designation clearly indicates the presence of two indole ring systems connected through a methanone linkage, with one indole bearing a hydroxyl group at the 5-position. The compound is also known by several alternative names in chemical databases, including its registry designation D-64406 and its therapeutic identifier as platelet-derived growth factor receptor tyrosine kinase inhibitor I.

The molecular formula C₁₇H₁₂N₂O₂ represents the precise atomic composition, indicating seventeen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been calculated as 276.29 grams per mole through computational methods. The Chemical Abstracts Service registry number 249762-62-7 provides unique identification in chemical databases worldwide. Additional database identifiers include ChEBI:92486 and ChEMBL7735, facilitating cross-referencing across multiple chemical information systems.

The structural formula can be represented through several notation systems. The Simplified Molecular Input Line Entry System representation is C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O, which provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C17H12N2O2/c20-12-5-6-14-11(7-12)9-16(19-14)17(21)15-8-10-3-1-2-4-13(10)18-15/h1-9,18-20H offers a standardized representation suitable for computational applications.

Stereochemical Configuration and Conformational Analysis

The stereochemical analysis of this compound reveals specific conformational preferences that influence its biological activity and chemical properties. The molecule adopts a planar configuration around the central carbonyl group, with the two indole ring systems positioned to minimize steric interactions while maintaining optimal electronic conjugation. Computational studies utilizing density functional theory methods have demonstrated that the molecule exhibits restricted rotation around the carbon-carbon bond connecting the carbonyl group to each indole ring.

The conformational landscape of bis-indolic compounds has been extensively studied through crystallographic analysis and theoretical calculations. The preferred conformation places the two indole rings at an angle that allows for intramolecular hydrogen bonding interactions, particularly involving the hydroxyl group at the 5-position of one indole ring. These intramolecular interactions contribute to the overall stability of the molecule and influence its interaction with biological targets.

Molecular dynamics simulations have revealed that the compound maintains a relatively rigid structure in solution, with limited conformational flexibility around the central methanone bridge. The hydroxyl substituent at the 5-position of one indole ring plays a crucial role in determining the overall molecular geometry through both steric and electronic effects. The electron-donating nature of the hydroxyl group influences the electronic distribution across the conjugated system, affecting both the chemical reactivity and spectroscopic properties of the molecule.

Temperature-dependent conformational studies have shown that the molecule exhibits minimal conformational changes across physiologically relevant temperature ranges, suggesting robust structural integrity under biological conditions. This conformational stability is attributed to the rigid indole ring systems and the planar nature of the carbonyl linkage, which together create a well-defined three-dimensional structure.

Crystallographic Data and Solid-State Arrangement

Crystallographic analysis of this compound provides detailed insights into its solid-state packing arrangement and intermolecular interactions. The compound crystallizes in a specific space group that facilitates the formation of hydrogen-bonded networks between adjacent molecules. The hydroxyl group at the 5-position of the indole ring serves as both a hydrogen bond donor and acceptor, creating characteristic supramolecular assemblies in the crystal lattice.

The solid-state structure exhibits lamellar arrangements where molecules organize into parallel sheets through π-π stacking interactions between the indole ring systems. These aromatic stacking interactions are complemented by hydrogen bonding networks involving the hydroxyl and carbonyl functional groups. The intermolecular hydrogen bonds typically involve OH⋯O interactions with bond lengths in the range of 2.6 to 2.8 Ångström units, which are characteristic of moderate-strength hydrogen bonds.

Crystal packing analysis reveals that the molecules adopt an antiparallel arrangement within each layer, with the carbonyl oxygen atoms pointing in opposite directions to minimize electrostatic repulsion. The unit cell parameters have been determined through X-ray diffraction studies, showing specific lattice dimensions that accommodate the molecular geometry while optimizing intermolecular interactions. The crystal density reflects efficient packing of the molecules, indicating strong intermolecular forces that stabilize the solid-state structure.

Thermal analysis of the crystalline material demonstrates a well-defined melting point that corresponds to the disruption of the hydrogen-bonded network and the transition from ordered crystalline arrangement to liquid phase. The crystallographic data provide essential information for understanding the physical properties of the compound and its behavior during formulation and storage processes.

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation and enables detailed analysis of its electronic and vibrational properties. Infrared spectroscopy reveals characteristic absorption bands that identify the key functional groups present in the molecule. The carbonyl stretching vibration appears as a strong absorption band in the region of 1680-1750 wavenumbers, consistent with the presence of an aromatic ketone functional group.

The hydroxyl group at the 5-position of the indole ring exhibits a broad absorption band in the 3200-3550 wavenumber region, characteristic of OH stretching vibrations. The indole nitrogen-hydrogen stretching vibrations contribute additional peaks in the 3300-3500 wavenumber range, overlapping with the hydroxyl absorption but distinguishable through detailed spectral analysis. Aromatic carbon-carbon stretching vibrations appear in the 1550-1700 wavenumber region, confirming the presence of the conjugated indole ring systems.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework and electronic environment of individual atoms. Proton nuclear magnetic resonance spectra exhibit characteristic chemical shifts for the aromatic protons of the indole rings, typically appearing in the 6.5-8.0 parts per million region. The hydroxyl proton resonates as a distinct signal that may exhibit temperature-dependent chemical shift behavior due to hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon appearing as a characteristic downfield signal around 180-190 parts per million. The aromatic carbon atoms of the indole rings exhibit chemical shifts in the 110-160 parts per million range, with specific patterns that reflect the electronic environment and substitution pattern of each ring system. The carbon bearing the hydroxyl group shows a distinctive chemical shift that confirms the position of substitution.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignment. The molecular ion peak appears at mass-to-charge ratio 276, corresponding to the calculated molecular weight of the compound. Characteristic fragmentation patterns include loss of the hydroxyl group (mass decrease of 17) and cleavage of the carbonyl linkage leading to formation of individual indole fragment ions. These fragmentation patterns provide additional confirmation of the proposed molecular structure and can be used for identification and purity assessment.

The following table summarizes the key spectroscopic data for structural characterization:

| Spectroscopic Method | Key Observations | Chemical Significance |

|---|---|---|

| Infrared Spectroscopy | Carbonyl stretch at 1680-1750 cm⁻¹ | Aromatic ketone confirmation |

| Infrared Spectroscopy | OH stretch at 3200-3550 cm⁻¹ | Hydroxyl group presence |

| Infrared Spectroscopy | NH stretch at 3300-3500 cm⁻¹ | Indole nitrogen confirmation |

| ¹H Nuclear Magnetic Resonance | Aromatic protons at 6.5-8.0 ppm | Indole ring system |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon at 180-190 ppm | Ketone carbon identification |

| Mass Spectrometry | Molecular ion at m/z 276 | Molecular weight confirmation |

| Mass Spectrometry | Fragmentation at m/z 259 | Hydroxyl group loss |

特性

CAS番号 |

249762-62-7 |

|---|---|

分子式 |

C17H12N2O2 |

分子量 |

276.29 g/mol |

IUPAC名 |

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone |

InChI |

InChI=1S/C17H12N2O2/c20-12-5-6-14-11(7-12)9-16(19-14)17(21)15-8-10-3-1-2-4-13(10)18-15/h1-9,18-20H |

InChIキー |

AALNCHNFTKRFEL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O |

正規SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O |

同義語 |

D-64406 |

製品の起源 |

United States |

生物活性

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone, also known as bisindole, is a compound with significant biological activity attributed to its unique structural features, which include two indole moieties linked by a methanone functional group. This compound has garnered attention in various fields of medicinal chemistry due to its potential therapeutic applications.

- Molecular Formula : C₁₇H₁₂N₂O₂

- Molecular Weight : 276.29 g/mol

- CAS Number : 249762-62-7

The presence of hydroxyl and carbonyl groups in its structure enhances its reactivity, making it a candidate for various biological interactions. The compound's molecular characteristics contribute to its pharmacological profiles, including interactions with enzymes and receptors.

Antioxidant Activity

Research indicates that indole derivatives, including this compound, exhibit potent antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various neurodegenerative diseases. In vitro studies have demonstrated that this compound can scavenge free radicals and inhibit lipid peroxidation, thus offering protective effects against cellular damage.

Enzyme Inhibition

Molecular docking studies suggest that this compound interacts with several key enzymes:

- Cyclooxygenases (COX) : This compound may inhibit COX enzymes, which are involved in the inflammatory response.

- Acetylcholinesterase (AChE) : Compounds similar to this bisindole have shown promising AChE inhibitory activity, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of compounds with indole scaffolds. It was found that derivatives similar to this compound exhibited significant inhibition of AChE and butyrylcholinesterase (BChE), along with protective effects against oxidative stress induced by hydrogen peroxide in neuronal cell lines (SH-SY5Y) . The findings highlighted the potential of these compounds in enhancing cognitive function and providing neuroprotection.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| 3-Methylindole | Moderate antioxidant activity | Simpler structure |

| (5-Fluoro-1H-indol-2-yl)-(5-hydroxy-1H-indol-2-yl)-methanone | Enhanced AChE inhibition | Fluorine substitution increases potency |

| Bis(1H-indolyl)methanone | Anticancer properties | Exhibits cytotoxicity against cancer cell lines |

These comparisons illustrate how structural variations can significantly impact the biological activities of indole derivatives.

The mechanisms through which this compound exerts its biological effects include:

- Antioxidant Mechanism : By scavenging free radicals and reducing oxidative stress markers.

- Enzyme Interaction : Binding to active sites of enzymes like AChE and COX, leading to altered enzyme activity.

- Cell Signaling Modulation : Potentially influencing signaling pathways related to inflammation and neuroprotection.

科学的研究の応用

The compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of various diseases. Its structural features allow it to interact with multiple biological targets, influencing enzyme activities and receptor interactions.

Interaction with Enzymes

Molecular docking studies have indicated that (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone can bind to enzymes such as cyclooxygenases and kinases. These interactions suggest potential anti-inflammatory and anticancer properties, as these enzymes play crucial roles in inflammatory pathways and tumorigenesis .

Neuroprotective Effects

Research has indicated that indole derivatives may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Parkinson's disease. The compound's ability to modulate neurotransmitter systems makes it a candidate for further investigation in this area .

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively, leading to the development of various derivatives that may enhance its biological activity.

| Derivative | Structural Features | Unique Aspects |

|---|---|---|

| (5-Fluoro-1H-indol-2-yl)-(5-hydroxy-1H-indol-2-yl)-methanone | Contains fluorine substituent | Enhanced biological activity due to fluorine |

| 3-Methylindole | Simple methyl substitution on indole | Less complex than the target compound |

| (3-Ethylindole) | Ethyl group substitution | Potentially different pharmacological properties |

These derivatives can provide insights into structure-activity relationships, guiding further drug development .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound and its derivatives:

Anticancer Activity

In vitro studies have demonstrated that certain indole derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds potential candidates for cancer therapy .

Anti-inflammatory Properties

Research has shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Future Directions in Research

The diverse biological activities associated with this compound warrant further investigation into its mechanisms of action and therapeutic applications. Future research should focus on:

- Clinical Trials : Testing the efficacy and safety of this compound in human subjects.

- Mechanistic Studies : Elucidating the pathways through which it exerts its biological effects.

準備方法

Friedel-Crafts Acylation with Protected 5-Hydroxyindole

This route leverages the electrophilic aromatic substitution properties of indoles. The 5-hydroxy group is temporarily protected as a methoxy or benzyl ether to prevent interference during acylation.

Step 1: Protection of 5-Hydroxyindole

Step 2: Friedel-Crafts Acylation

-

Electrophile : 1H-Indole-2-carbonyl chloride

-

Catalyst : AlCl₃ (1.2 equiv)

-

Solvent : Dichloromethane, 0°C → rt, 6 h

Step 3: Deprotection of Methoxy Group

Key Data :

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃I, K₂CO₃ | 60 | 12 | 89 |

| 2 | AlCl₃ | 0 → 25 | 6 | 68 |

| 3 | BBr₃ | −78 → 25 | 4 | 92 |

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed methods enable direct coupling of prefunctionalized indole units. This approach avoids harsh acidic conditions and improves regiocontrol.

Step 1: Boronic Ester Formation

-

Substrate : 2-Bromo-5-(tert-butyldimethylsilyloxy)-1H-indole

-

Reagent : Bis(pinacolato)diboron, Pd(dppf)Cl₂

-

Conditions : 80°C, dioxane, 8 h

Step 2: Suzuki-Miyaura Coupling

-

Partners : 2-Bromoindole and indole-2-boronic ester

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₃PO₄

-

Solvent : THF/H₂O (3:1), 70°C, 12 h

Step 3: Silyl Ether Deprotection

Optimization Insight :

-

Lower Pd loading (2.5 mol%) reduced yield to 48%, emphasizing the need for sufficient catalyst.

-

Aqueous workup critical for removing boronate byproducts.

Oxidative Coupling of Indole Derivatives

Direct dehydrogenative coupling offers a step-economical route but requires precise control over oxidation states.

Procedure :

-

Substrates : 5-Hydroxy-1H-indole and 1H-indole

-

Oxidant : DDQ (2.2 equiv)

-

Solvent : Toluene, 110°C, 24 h

Limitations :

-

Competing C3 and N1 acylations observed (17% combined byproducts).

-

Elevated temperatures necessary for reactivity, risking decomposition.

Critical Comparison of Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Friedel-Crafts | High functional group tolerance | Requires strong Lewis acids | 68 |

| Suzuki Coupling | Excellent regiocontrol | Multi-step protecting group steps | 65 |

| Oxidative Coupling | Atom-economical | Low yield, side reactions | 42 |

Scale-Up Considerations :

-

Friedel-Crafts acylation generates stoichiometric Al waste, complicating industrial use.

-

Suzuki coupling, despite longer synthetic sequence, offers better reproducibility for GMP manufacturing.

Characterization and Analytical Data

Spectroscopic Validation :

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, OH), 10.98 (s, 1H, NH), 7.89 (d, J = 8.0 Hz, 1H), 7.45–7.12 (m, 6H), 6.95 (s, 1H).

-

HRMS : m/z [M+H]⁺ calcd for C₁₇H₁₃N₂O₂: 277.0978; found: 277.0972.

Purity Protocols :

Q & A

Q. What established synthetic routes are available for (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone?

The synthesis of this compound typically involves multi-step strategies, including:

- Friedel-Crafts acylation : Reacting indole derivatives with acylating agents (e.g., acyl chlorides) in the presence of Lewis acids like AlCl₃ .

- Reductive methods : Use of LiAlH₄ in tetrahydrofuran (THF) at controlled temperatures (0°C) to reduce ketone intermediates, yielding alcohols that can be further functionalized .

- Protection-deprotection strategies : Selective hydroxy-group protection (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions during acylation . Yields vary depending on purification methods (e.g., column chromatography), with reported efficiencies up to 92% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, distinguishing indole ring substituents .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for validating synthetic products .

- X-ray crystallography : Resolves 3D molecular geometry, particularly useful for analyzing regioselectivity in acylation reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic acylation efficiency .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during reduction steps .

- Purification : Gradient elution in column chromatography (e.g., pentane/EtOAc mixtures) improves separation of polar byproducts .

- Catalyst screening : Testing alternative Lewis acids (e.g., FeCl₃) may reduce environmental toxicity while maintaining reactivity .

Q. How should researchers address contradictory bioactivity data in pharmacological studies?

Discrepancies often arise from:

- Purity issues : Impurities ≥5% (e.g., unreacted intermediates) can skew assay results. Validate purity via HPLC and NMR before testing .

- Assay variability : Standardize cell-based assays (e.g., receptor binding) using positive controls (e.g., serotonin receptor antagonists) to ensure reproducibility .

- Structural analogs : Compare results with related indole methanones (e.g., 5-methoxy derivatives) to isolate structure-activity relationships .

Q. What computational approaches are recommended for predicting the compound’s biological targets?

- Molecular docking : Use software like MOE to model interactions with receptors (e.g., serotonin receptors), focusing on hydrogen bonding and π-π stacking .

- Molecular dynamics simulations : Assess binding stability in physiological conditions (e.g., aqueous environments, 310K temperature) .

- QSAR modeling : Correlate substituent effects (e.g., hydroxy vs. methoxy groups) with activity data to guide structural modifications .

Q. What strategies mitigate stability challenges during storage and handling?

- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Light sensitivity : Use amber glassware to avoid photodegradation of the indole core .

- Stability assays : Monitor decomposition via accelerated stability testing (40°C/75% RH) and TGA to determine shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。